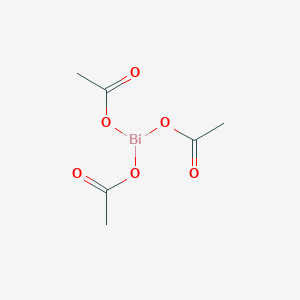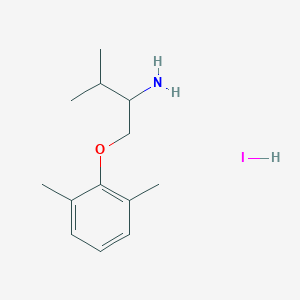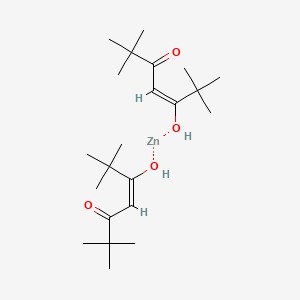
Calcium dihexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dihexacosanoate is a chemical compound with the molecular formula C52H102CaO4This compound is categorized under heterocyclic organic compounds and has a molecular weight of 831.44188 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium dihexacosanoate can be synthesized through the reaction of hexacosanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:
2C26H52O2+Ca(OH)2→(C26H51O2)2Ca+2H2O
In this reaction, hexacosanoic acid (C26H52O2) reacts with calcium hydroxide (Ca(OH)2) to form this compound and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium dihexacosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium salts of shorter-chain fatty acids.
Reduction: Reduction reactions can convert the compound back to hexacosanoic acid.
Substitution: The calcium ion can be replaced by other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion-exchange reactions can be facilitated using solutions of other metal salts.
Major Products Formed
Oxidation: Shorter-chain calcium fatty acid salts.
Reduction: Hexacosanoic acid.
Substitution: Other metal dihexacosanoates.
Scientific Research Applications
Calcium dihexacosanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its fatty acid content.
Industry: Used in the production of lubricants, cosmetics, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of calcium dihexacosanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with calcium-binding proteins, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Calcium ditricosanoate: Another calcium salt of a long-chain fatty acid.
Barium dihexacosanoate: A barium salt of hexacosanoic acid.
Myristic acid, iron salt: An iron salt of a shorter-chain fatty acid.
Uniqueness
Calcium dihexacosanoate is unique due to its specific long-chain fatty acid structure, which imparts distinct physical and chemical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility compared to other similar compounds .
Properties
CAS No. |
98978-65-5 |
|---|---|
Molecular Formula |
C52H102CaO4 |
Molecular Weight |
831.4 g/mol |
IUPAC Name |
calcium;hexacosanoate |
InChI |
InChI=1S/2C26H52O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
AHPNOQDCACLNOD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)



